Chloroethane;methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

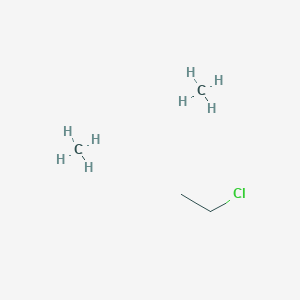

Molecular Formula |

C4H13Cl |

|---|---|

Molecular Weight |

96.60 g/mol |

IUPAC Name |

chloroethane;methane |

InChI |

InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |

InChI Key |

LNQQDFUWVBKHQN-UHFFFAOYSA-N |

Canonical SMILES |

C.C.CCCl |

Origin of Product |

United States |

Foundational & Exploratory

The Photochemical Reaction of Chloroethane and Methane: A Mechanistic Guide

This technical guide provides a detailed exploration of the photochemical reaction mechanism between chloroethane (C₂H₅Cl) and methane (CH₄). The reaction, initiated by ultraviolet (UV) light, proceeds through a free-radical chain mechanism. This document outlines the core mechanistic steps, presents relevant kinetic data, details experimental protocols for studying the reaction, and provides visualizations of the key processes for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism

The photochemical reaction between chloroethane and methane is a classic example of a free-radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination. The overall process results in the chlorination of methane, with chloroethane acting as the source of the chlorine radicals.

Initiation

The reaction is initiated by the photolysis (cleavage by light) of the carbon-chlorine bond in chloroethane, which is weaker than the C-H or C-C bonds. Absorption of a UV photon with sufficient energy (typically wavelengths < 260 nm) leads to the homolytic cleavage of the C-Cl bond, generating an ethyl radical and a chlorine radical.

Reaction: C₂H₅Cl + hν → •C₂H₅ + •Cl

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts with a stable molecule to form a new radical and a new stable molecule. These steps are responsible for the formation of the main products.

-

Step 1: Hydrogen Abstraction from Methane: The highly reactive chlorine radical (•Cl) generated during initiation abstracts a hydrogen atom from a methane molecule. This is a rapid process that forms hydrogen chloride (HCl) and a methyl radical (•CH₃).

Reaction: •Cl + CH₄ → HCl + •CH₃

-

Step 2: Reaction of Methyl Radical with Chloroethane: The newly formed methyl radical (•CH₃) then reacts with a molecule of chloroethane. This can proceed via two primary pathways:

-

Chlorine Abstraction: The methyl radical abstracts the chlorine atom from chloroethane to form the desired product, methyl chloride (chloromethane, CH₃Cl), and regenerates an ethyl radical (•C₂H₅), which can participate in further reactions. This is generally the more favored pathway.

-

Hydrogen Abstraction: Less commonly, the methyl radical could abstract a hydrogen atom from chloroethane, forming methane and a chloroethyl radical.

Primary Reaction: •CH₃ + C₂H₅Cl → CH₃Cl + •C₂H₅

-

These two propagation steps form a chain reaction, as the radicals consumed in one step are regenerated in another, allowing the process to continue as long as reactants are available.

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. These reactions become more prevalent as the concentration of radicals increases or the concentration of reactants decreases.

Possible Termination Reactions:

-

2 •Cl → Cl₂

-

2 •CH₃ → C₂H₆ (Ethane)

-

2 •C₂H₅ → C₄H₁₀ (Butane)

-

•CH₃ + •Cl → CH₃Cl (Methyl Chloride)

-

•C₂H₅ + •Cl → C₂H₅Cl (Chloroethane)

-

•CH₃ + •C₂H₅ → C₃H₈ (Propane)

Quantitative Data for Elementary Reactions

While kinetic data for the complete chloroethane-methane system is not widely documented, the rate constants and activation energies for the key elementary steps have been independently studied. This data is crucial for modeling the reaction kinetics.

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| •Cl + CH₄ → HCl + •CH₃ | 1.0 x 10⁻¹³ | 12.1 |

| •CH₃ + C₂H₅Cl → CH₃Cl + •C₂H₅ | Data not readily available, but expected to be slow | N/A |

| C-Cl Bond Dissociation Energy in C₂H₅Cl | N/A | ~351 kJ/mol |

Note: The rate constants for radical-radical termination reactions are typically very high, on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Visualizations

The following diagrams illustrate the reaction mechanism and a potential experimental workflow.

Caption: Free-radical chain mechanism of methane photo-chlorination.

Caption: Experimental workflow for gas-phase photolysis studies.

Experimental Protocols

The following provides a generalized but detailed protocol for investigating the photochemical reaction between chloroethane and methane in a laboratory setting.

Apparatus

-

Photochemical Reactor: A cylindrical quartz vessel (to allow UV transmission) with gas inlet and outlet ports. The reactor should be housed in a temperature-controlled chamber.

-

Light Source: A low-pressure mercury lamp is a suitable UV source, providing a high-intensity emission at 254 nm, which is effective for cleaving the C-Cl bond. The lamp should be positioned to provide uniform irradiation to the reactor.

-

Gas Handling System: A vacuum-compatible gas manifold constructed from stainless steel or glass. Mass flow controllers (MFCs) should be used to precisely control the flow rates of methane and vaporized chloroethane (from a temperature-controlled bubbler) into the reactor.

-

Analytical Equipment: A gas chromatograph (GC) coupled with a mass spectrometer (MS) is essential.

-

GC: Equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) for separating light hydrocarbons and chlorinated compounds. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for quantification.

-

MS: Used for the unambiguous identification of reaction products by comparing their mass spectra to standard libraries.

-

-

Pressure and Temperature Monitoring: Pressure gauges and thermocouples should be connected to the reactor to monitor conditions in real-time.

Experimental Procedure

-

System Preparation: The entire gas handling system and reactor are first evacuated to a high vacuum (< 10⁻⁵ torr) to remove any atmospheric gases and impurities. A leak check should be performed.

-

Reactant Introduction: Methane and chloroethane vapor are introduced into the reactor at the desired molar ratio and total pressure, controlled by the MFCs. The system is allowed to stabilize for a period to ensure proper mixing and thermal equilibrium.

-

Initiation of Reaction: The UV lamp is switched on to initiate the photochemical reaction. The reaction time is precisely controlled.

-

Sampling and Quenching: After the desired irradiation time, the UV lamp is turned off. A sample of the gas mixture from the reactor is collected. This can be done by expanding the mixture into an evacuated sampling loop of a gas chromatograph or by collecting a sample in a gas-tight syringe.

-

Analysis: The collected sample is injected into the GC-MS system.

-

The GC separates the components of the mixture (unreacted CH₄ and C₂H₅Cl, and products like CH₃Cl, HCl, C₂H₆, etc.).

-

The retention time of each peak is used for identification against calibrated standards.

-

The peak area is used for quantification.

-

The MS provides mass spectral data to confirm the identity of each product peak.

-

-

Data Processing: The concentrations of reactants and products are determined as a function of irradiation time. This data can be used to calculate reaction rates, quantum yields, and to elucidate the reaction mechanism.

This guide provides a foundational understanding of the photochemical reaction between chloroethane and methane. Further research, particularly in determining the rate constants for all propagation and termination steps, would enable the development of a comprehensive kinetic model for this important reaction class.

Intermolecular forces between chloroethane and methane molecules

An In-depth Technical Guide to the Intermolecular Forces Between Chloroethane and Methane Molecules

Introduction

Intermolecular forces (IMFs) are the attractive or repulsive forces that exist between neighboring chemical species. These forces, while weaker than the intramolecular forces that hold atoms together within a molecule, are fundamental in determining the physical properties of matter, such as boiling point, viscosity, and solubility. For professionals in fields like materials science and drug development, a thorough understanding of IMFs is crucial for predicting molecular interactions, designing novel materials, and understanding drug-receptor binding.

This technical guide provides a detailed examination of the intermolecular forces present between chloroethane (CH₃CH₂Cl), a polar molecule, and methane (CH₄), a nonpolar molecule. We will explore the specific types of forces involved, present quantitative data to compare their relative strengths, outline a detailed experimental protocol for their characterization, and provide visual diagrams to illustrate the core concepts and workflows.

Types of Intermolecular Forces

The nature and strength of intermolecular forces are dictated by the structure and electron distribution within the interacting molecules. The interactions involving chloroethane and methane are a classic example of interactions between polar and nonpolar species.

Intermolecular Forces in Pure Chloroethane

Chloroethane is a polar molecule due to the presence of the electronegative chlorine atom, which creates an uneven distribution of electron density. This results in a permanent molecular dipole. Consequently, the primary intermolecular forces present in a pure sample of chloroethane are:

-

Dipole-Dipole Interactions: These are electrostatic attractions between the positive end of one polar molecule and the negative end of another. In chloroethane, the partially positive carbon atom bonded to chlorine is attracted to the partially negative chlorine atom of an adjacent molecule.

-

London Dispersion Forces (LDF): These forces arise from temporary, instantaneous fluctuations in electron density that create short-lived dipoles. LDFs are present in all molecules, regardless of polarity, and their strength generally increases with the number of electrons and the surface area of the molecule.

Intermolecular Forces in Pure Methane

Methane has a perfectly symmetrical tetrahedral geometry. Although the C-H bonds have a slight polarity, the symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule with no net dipole moment. Therefore, the only intermolecular forces present in pure methane are:

-

London Dispersion Forces (LDF): As with all molecules, methane molecules are attracted to each other through these weak, temporary forces. Due to methane's small size and few electrons, these forces are significantly weaker than the combination of forces in chloroethane.

Intermolecular Forces Between Chloroethane and Methane

When chloroethane and methane are mixed, the interactions are a combination of forces involving both the polar and nonpolar characteristics of the molecules:

-

Dipole-Induced Dipole Interactions: The permanent dipole of a chloroethane molecule can distort the electron cloud of a nearby nonpolar methane molecule. This induces a temporary, or induced, dipole in the methane molecule, leading to a weak electrostatic attraction.

-

London Dispersion Forces (LDF): These universal forces are also present between chloroethane and methane molecules, contributing to the overall attraction.

The logical relationship between these forces is visualized in the diagram below.

Quantitative Data Presentation

The physical properties of substances are a direct reflection of the strength of their intermolecular forces. The following table summarizes key quantitative data for chloroethane and methane, highlighting the differences that arise from their distinct IMFs.

| Property | Chloroethane (CH₃CH₂Cl) | Methane (CH₄) | Reference |

| Molar Mass ( g/mol ) | 64.51 | 16.04 | |

| Boiling Point (°C) | 12.3 | -161.5 | |

| Molecular Shape | Asymmetrical Tetrahedral | Symmetrical Tetrahedral | |

| Polarity | Polar | Nonpolar | |

| Dipole Moment (Debye) | ~2.05 D | 0 D | |

| Primary IMFs | Dipole-Dipole, LDF | LDF only |

The significantly higher boiling point of chloroethane, despite its greater molar mass not being overwhelmingly larger, is a clear indicator of its stronger intermolecular forces, primarily due to the contribution of dipole-dipole interactions.

Experimental Protocol: Characterization by Gas Chromatography

While direct measurement of intermolecular interaction energy is complex, gas chromatography (GC) provides a robust and accessible method for studying the relative strength of interactions between a solute (analyte) and a stationary phase. By using a stationary phase with specific polarity, one can infer the nature of the IMFs. This protocol describes a method to characterize the interactions of chloroethane and methane.

Objective

To determine the retention times of chloroethane and methane on polar and nonpolar stationary phases, thereby providing evidence for the types and relative strengths of their intermolecular forces.

Materials and Instrumentation

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

-

GC Columns:

-

Nonpolar Column: e.g., DB-1 (100% dimethylpolysiloxane).

-

Polar Column: e.g., DB-WAX (polyethylene glycol).

-

-

Gaseous Samples: Pure chloroethane and pure methane.

-

Carrier Gas: Helium or Nitrogen (high purity).

-

Syringes: For gas sample injection.

Experimental Procedure

-

Instrument Setup:

-

Install the nonpolar column in the gas chromatograph.

-

Set the carrier gas flow rate to a constant value (e.g., 25 mL/min).

-

Set the injector temperature to 150°C and the detector temperature to 250°C.

-

Program the oven temperature to hold at 40°C for 5 minutes.

-

-

Sample Injection (Nonpolar Column):

-

Inject a 100 µL sample of methane into the GC and record the chromatogram. The time taken for the peak to appear is the retention time (tᵣ).

-

Purge the system.

-

Inject a 100 µL sample of chloroethane into the GC and record its retention time.

-

-

Column Exchange and Equilibration:

-

Safely cool the oven and replace the nonpolar column with the polar column.

-

Equilibrate the new column by running the oven program with the carrier gas flowing for 30 minutes.

-

-

Sample Injection (Polar Column):

-

Repeat the injection process (Step 2) for both methane and chloroethane using the polar column. Record the retention times for both analytes.

-

-

Data Analysis:

-

Compare the retention times of methane and chloroethane on both columns.

-

Expected Outcome:

-

On the nonpolar column , retention will be primarily governed by London dispersion forces. Chloroethane, being larger and more polarizable, will have a longer retention time than methane.

-

On the polar column , the polar stationary phase will strongly interact with the polar chloroethane via dipole-dipole forces, leading to a significantly longer retention time for chloroethane compared to its time on the nonpolar column. Methane's retention time will be very short and show little change, as it only interacts via weak LDFs.

-

-

The workflow for this experimental protocol is visualized below.

Conclusion

The intermolecular forces between chloroethane and methane are a prime example of interactions between polar and nonpolar molecules. Chloroethane's polarity gives rise to dipole-dipole forces in addition to London dispersion forces, resulting in a significantly higher boiling point compared to the nonpolar methane, which relies solely on weak LDFs. In a mixture, the dominant interaction between the two species is a dipole-induced dipole force, supplemented by ubiquitous London dispersion forces. The outlined gas chromatography protocol provides a practical and effective method for experimentally demonstrating the consequences of these different intermolecular forces in a laboratory setting. This understanding is foundational for predicting the physical behavior of chemical mixtures and is essential for applications in chemical engineering, materials science, and pharmaceutical development.

Quantum Chemical Insights into Chloroethane-Methane Complexes: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the non-covalent interactions within chloroethane-methane complexes. Given the fundamental nature of haloalkane-alkane interactions in various chemical and biological systems, understanding the geometry, stability, and vibrational properties of these complexes is of significant interest. This document outlines the typical quantum chemical workflow, presents the expected data formats for such studies, and visualizes the key computational processes and molecular structures.

Computational Protocols

The study of weakly bound complexes like chloroethane-methane relies on high-level ab initio and density functional theory (DFT) calculations to accurately capture the subtle intermolecular forces. The following protocols are representative of the methodologies employed in the field.

1.1. Geometry Optimization and Stationary Point Characterization: Initial geometries of the chloroethane-methane complex are typically generated based on chemical intuition, considering various possible orientations of the monomers. These structures are then optimized to find local and global minima on the potential energy surface.

-

Methodology: The geometry optimizations are commonly performed using Møller-Plesset perturbation theory, specifically at the second-order (MP2) level, which is known to provide a reliable description of van der Waals interactions. DFT methods with dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are also widely used.

-

Basis Sets: To accurately model the diffuse electron density involved in non-covalent interactions, augmented correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are employed.[1]

-

Verification: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable stationary point.

1.2. Interaction Energy Calculation: The strength of the interaction between chloroethane and methane is quantified by the interaction energy.

-

Supermolecular Approach: The interaction energy (ΔE) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual, isolated monomers (chloroethane and methane) in their optimized geometries.

-

Basis Set Superposition Error (BSSE) Correction: The interaction energies are corrected for BSSE using the counterpoise correction scheme of Boys and Bernardi. This correction accounts for the artificial stabilization that occurs due to the basis functions of one monomer describing the electrons of the other in the complex.

-

High-Level Accuracy: For more accurate interaction energies, single-point energy calculations are often performed on the MP2-optimized geometries using a more robust method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

1.3. Vibrational Frequency Analysis: The formation of the complex induces shifts in the vibrational frequencies of the chloroethane and methane monomers.

-

Frequency Calculations: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

-

Analysis of Shifts: The calculated frequency shifts, particularly for the C-H stretching modes of methane and the C-Cl and C-H stretching modes of chloroethane, provide insights into the nature and strength of the intermolecular interactions. These theoretical shifts can be compared with experimental data from techniques like matrix isolation infrared spectroscopy.

Data Presentation

The quantitative results from these quantum chemical calculations are typically summarized in tables to facilitate comparison between different conformers of the complex and with other related systems.

Table 1: Calculated Interaction Energies and Intermolecular Distances for Chloroethane-Methane Complexes

| Conformer | Method/Basis Set | Uncorrected Interaction Energy (kJ/mol) | BSSE Corrected Interaction Energy (kJ/mol) | Intermolecular Distance (Å)a |

| Example Conformer 1 | MP2/aug-cc-pVDZ | Data not available | Data not available | Data not available |

| Example Conformer 2 | MP2/aug-cc-pVDZ | Data not available | Data not available | Data not available |

| Example Conformer 1 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZ | Data not available | Data not available | Data not available |

| Example Conformer 2 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZ | Data not available | Data not available | Data not available |

| aDistance between the chlorine atom of chloroethane and the nearest hydrogen atom of methane, or other relevant intermolecular distance. |

Table 2: Key Geometrical Parameters of the Optimized Chloroethane-Methane Complex (Example Conformer 1)

| Parameter | Monomer Value | Complex Value | Change |

| C-Cl bond length (Å) | Data not available | Data not available | Data not available |

| C-H bond length (Å) (interacting H) | Data not available | Data not available | Data not available |

| C-C-Cl bond angle (°) | Data not available | Data not available | Data not available |

Table 3: Calculated Vibrational Frequency Shifts (cm-1) upon Complexation (Example Conformer 1)

| Vibrational Mode | Monomer Frequency | Complex Frequency | Frequency Shift |

| Methane ν(C-H) (interacting) | Data not available | Data not available | Data not available |

| Chloroethane ν(C-Cl) | Data not available | Data not available | Data not available |

Note: The tables above are templates. Specific quantitative data for the chloroethane-methane complex were not available in the public domain at the time of this writing.

Visualizations

3.1. Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical investigation of intermolecular complexes.

3.2. Plausible Interaction Geometries

Based on the nature of the constituent molecules, the primary interactions in the chloroethane-methane complex are expected to be weak van der Waals forces, potentially involving a weak C-H···Cl hydrogen bond. The diagram below illustrates two plausible conformers.

References

Spectroscopic Analysis of Chloroethane and Methane Mixtures: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of binary gas mixtures of chloroethane (C₂H₅Cl) and methane (CH₄). It is intended for researchers, scientists, and professionals in fields requiring precise quantitative and qualitative analysis of these components. The guide details experimental protocols for Fourier Transform Infrared (FTIR) spectroscopy, presents key quantitative data, and outlines the workflow for accurate analysis.

Introduction to Spectroscopic Techniques

Vibrational spectroscopy is a powerful tool for the analysis of gas-phase mixtures. Both infrared (IR) and Raman spectroscopy can provide unique spectral fingerprints for molecules, allowing for their identification and quantification.

-

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibrational mode to be IR-active, it must result in a change in the molecule's dipole moment. Both methane and chloroethane have strong IR-active modes that can be used for analysis.

-

Raman Spectroscopy : This method involves scattering light off a molecule and analyzing the energy shift of the scattered photons. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. Raman spectroscopy is particularly useful for analyzing symmetric vibrations that may be weak or inactive in the IR spectrum.

For the analysis of chloroethane and methane mixtures, FTIR spectroscopy is often preferred due to its high sensitivity and the strong infrared activity of the fundamental vibrational modes of both molecules.

Experimental Protocols: Gas-Phase FTIR Spectroscopy

A robust experimental protocol is critical for obtaining high-quality, reproducible spectroscopic data. The following section details a standard procedure for the FTIR analysis of a chloroethane and methane gas mixture.

2.1 Instrumentation and Sample Preparation

-

FTIR Spectrometer : A high-resolution FTIR spectrometer (e.g., resolution ≤ 1 cm⁻¹) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is required. The choice of detector depends on the desired sensitivity and spectral range.

-

Gas Cell : A multi-pass gas cell with a known path length (e.g., 10 meters) is used to enhance the absorbance signal for low-concentration samples. The cell windows should be made of a material transparent to IR radiation in the region of interest, such as potassium bromide (KBr) or zinc selenide (ZnSe).

-

Vacuum and Gas Handling System : A vacuum manifold with pressure gauges is necessary for evacuating the gas cell and for the precise introduction of the sample gases. Mass flow controllers can be used to create mixtures with accurate concentration ratios.

2.2 Data Acquisition Procedure

-

Background Spectrum : The gas cell is evacuated to a high vacuum (e.g., < 10⁻³ torr) to remove any interfering atmospheric gases like water vapor and carbon dioxide. A background spectrum of the empty cell is then recorded. This spectrum accounts for the instrumental response and any residual atmospheric absorption.

-

Sample Introduction : The chloroethane and methane gases are introduced into the cell to the desired partial pressures or concentrations. The total pressure in the cell should be recorded. For quantitative analysis, it is crucial to prepare a series of calibration standards with known concentrations.

-

Sample Spectrum : The infrared spectrum of the gas mixture is recorded. The final absorbance spectrum is calculated as -log₁₀(Sample Spectrum / Background Spectrum).

-

Instrument Parameters : Typical parameters for data acquisition include:

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 1 cm⁻¹ or better

-

Number of Scans : 64-256 scans are typically co-added to improve the signal-to-noise ratio.

-

Caption: Figure 1: A flowchart of the experimental procedure for FTIR gas analysis.

Quantitative Data and Spectral Features

The resulting infrared spectrum of the mixture will contain absorption bands corresponding to the vibrational modes of both methane and chloroethane. For quantitative analysis, it is essential to select characteristic absorption bands for each component that are well-resolved and free from spectral interference from the other component.

3.1 Key Vibrational Modes

Methane, being a highly symmetric molecule (Td point group), has four fundamental vibrational modes, of which only two are infrared-active (ν₃ and ν₄). Chloroethane has lower symmetry (Cs point group) and therefore exhibits a more complex spectrum with many IR-active modes.

The table below summarizes the key IR-active vibrational modes for each molecule.

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Methane (CH₄) | ν₃ (asymmetric stretch) | ~3019 | Strong, characteristic P-Q-R rotational structure. |

| ν₄ (asymmetric bend) | ~1306 | Strong absorption, useful for quantification. | |

| Chloroethane (C₂H₅Cl) | ν₁/ν₇ (C-H stretch) | ~2900-3000 | Region often overlaps with methane's ν₃ band. |

| ν₁₀ (CH₂ wag) | ~1290 | May overlap with methane's ν₄ band. | |

| ν₆ (C-Cl stretch) | ~700 | A distinct and often isolated band, ideal for quantification. |

3.2 Quantitative Analysis using the Beer-Lambert Law

The concentration of each gas can be determined using the Beer-Lambert law:

A = εlc

Where:

-

A is the absorbance at a specific wavenumber.

-

ε (epsilon) is the molar absorptivity or absorption cross-section (a constant for a given molecule at a specific wavenumber).

-

l is the path length of the gas cell.

-

c is the concentration of the molecule.

To perform quantification, the integrated absorbance (area) of a well-defined peak is used instead of the peak height to improve accuracy. For the chloroethane and methane mixture, the C-Cl stretching mode of chloroethane (~700 cm⁻¹) and the ν₄ bending mode of methane (~1306 cm⁻¹) are often suitable for quantification due to their intensity and relative isolation. A calibration curve must first be constructed by measuring the integrated absorbance of several standards of known concentrations.

Caption: Figure 2: The logical workflow for quantifying components in a gas mixture.

Summary

The spectroscopic analysis of chloroethane and methane mixtures via FTIR is a reliable and accurate method. Successful analysis hinges on a well-defined experimental protocol, careful selection of non-overlapping spectral features, and proper application of the Beer-Lambert law with appropriate calibration. The distinct C-Cl stretch of chloroethane and the strong ν₄ bending mode of methane serve as excellent spectral markers for simultaneous quantification. This guide provides the foundational knowledge for researchers to develop and implement robust analytical procedures for these and similar gaseous mixtures.

A Technical Guide to the Thermodynamic Properties and Biological Interactions of Chloroethane and Methane Solutions

This technical guide provides an in-depth analysis of the thermodynamic properties of binary solutions containing chloroethane and methane. It is intended for researchers, chemical engineers, and drug development professionals who may work with these or similar volatile substances. The document summarizes key thermodynamic data, details the experimental methodologies used for their measurement, and explores the biological mechanism of action pertinent to chloroethane's anesthetic properties.

Thermodynamic Properties

The interaction between methane and chloroethane in a binary mixture is characterized by its vapor-liquid equilibrium (VLE) data, which is fundamental for the design of separation processes and for understanding intermolecular forces. Below are VLE data for the methane-chloroethane system at a constant temperature.

Table 1: Vapor-Liquid Equilibrium Data for the Methane (1) + Chloroethane (2) System at 223.15 K

| Pressure (kPa) | Liquid Phase Mole Fraction (x₁) | Vapor Phase Mole Fraction (y₁) |

| 713 | 0.050 | 0.941 |

| 1437 | 0.100 | 0.969 |

| 2154 | 0.150 | 0.978 |

| 2872 | 0.200 | 0.983 |

| 3589 | 0.250 | 0.986 |

| 4307 | 0.300 | 0.988 |

| 5024 | 0.350 | 0.990 |

| 5742 | 0.400 | 0.991 |

Data derived from modeling and experimental studies on binary mixtures of light hydrocarbons and halogenated derivatives.

Experimental Protocols

The determination of vapor-liquid equilibrium (VLE) data for cryogenic and high-pressure systems, such as methane and chloroethane, requires specialized equipment. The most common and accurate method is the static-analytic apparatus.

Methodology: The Static-Analytic Method for VLE Measurement

The static-analytic method involves charging a precisely known volume (the equilibrium cell) with the components of interest, allowing them to reach thermal and phase equilibrium at a controlled temperature and pressure, and then analyzing the chemical composition of each phase.

Key Steps:

-

Preparation and Evacuation: The equilibrium cell and all associated lines are thoroughly cleaned and evacuated to a high vacuum (<0.1 Pa) to remove any contaminants, particularly air and water.

-

Component Loading: The less volatile component (chloroethane) is first degassed and then loaded into the cell. The precise amount is determined by gravimetric means. The more volatile component (methane) is then added from a high-pressure cylinder, with the amount also measured gravimetrically.

-

Equilibrium Attainment: The cell, which is submerged in a cryostat for precise temperature control, is agitated vigorously. This stirring is crucial to ensure thorough mixing and to maximize the surface area between the liquid and vapor phases, accelerating the approach to equilibrium. Pressure and temperature are continuously monitored. Equilibrium is considered reached when the pressure reading remains stable for an extended period (e.g., over 30 minutes).

-

Sampling and Analysis: Once equilibrium is established, microscopic samples are carefully withdrawn from both the liquid and vapor phases using specialized capillaries or high-pressure samplers (like a ROLSI™ sampler).

-

Composition Analysis: The composition of each sample is determined using analytical techniques, most commonly Gas Chromatography (GC). The GC is calibrated with standard mixtures of known composition to ensure accurate quantification of the mole fractions of methane and chloroethane.

Caption: Experimental workflow for VLE measurement using the static-analytic method.

Biological Interaction: Anesthetic Mechanism of Action

While the bulk thermodynamic properties of a methane-chloroethane solution are a matter of physical chemistry, chloroethane itself has biological activity as a rapidly acting topical anesthetic. Its mechanism is not related to a classical metabolic or signaling cascade but rather to the disruption of nerve signal propagation through physical interactions at the cell membrane. This is a common mode of action for many halogenated anesthetics.

The primary theory suggests these lipophilic molecules partition into the lipid bilayer of neuronal cell membranes. This alters the membrane's physical properties, including its fluidity and thickness. This environmental change, in turn, affects the conformational state of embedded transmembrane proteins, particularly voltage-gated ion channels that are critical for nerve impulse (action potential) generation and propagation.

Key Interactions:

-

Membrane Fluidity: Anesthetic molecules increase the fluidity of the lipid bilayer, which can inhibit the precise conformational changes required for ion channels to open and close.

-

Ion Channel Inhibition: The altered membrane environment is believed to stabilize the closed or inactivated state of key channels, such as voltage-gated sodium channels (Nav). By preventing these channels from opening, the influx of sodium ions required to initiate an action potential is blocked.

-

Potentiation of Inhibitory Receptors: Some anesthetics also potentiate the activity of inhibitory neurotransmitter receptors like GABA-A receptors, increasing chloride ion influx and hyperpolarizing the neuron, making it less likely to fire.

This disruption of ion flow effectively blocks the transmission of pain signals from the periphery to the central nervous system, resulting in local anesthesia.

Caption: Logical pathway for the anesthetic action of chloroethane via nerve signal disruption.

Synthesis of Chloroethane from Methane Chlorination Side Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of chloroethane as a side product during the free-radical chlorination of methane. While the primary industrial synthesis of chloroethane involves the hydrochlorination of ethylene, understanding its generation in other processes is crucial for reaction optimization, impurity profiling, and the development of novel synthetic routes. This document details the underlying reaction mechanisms, factors influencing product distribution, and generalized experimental protocols for analysis.

Reaction Mechanisms: Primary and Side Reactions

The chlorination of methane is a classic example of a free-radical chain reaction, typically initiated by ultraviolet (UV) light or high temperatures.[1] The reaction proceeds through three main stages: initiation, propagation, and termination. While the primary propagation pathway leads to the formation of chloromethane and subsequently more chlorinated methanes, a side reaction during the termination phase can produce ethane, which then enters the chlorination cycle to form chloroethane.[2]

Primary Reaction Pathway: Formation of Chloromethanes

The principal reaction pathway involves the substitution of hydrogen atoms on the methane molecule with chlorine atoms. This process can continue until all hydrogen atoms are replaced, leading to a mixture of chloromethane, dichloromethane, trichloromethane (chloroform), and tetrachloromethane (carbon tetrachloride).[2][3]

Side Reaction Pathway: Formation of Chloroethane

The formation of chloroethane stems from a termination step where two methyl radicals combine to form ethane (C₂H₆).[2] This newly formed ethane can then undergo free-radical chlorination in the same manner as methane, yielding chloroethane (C₂H₅Cl).

Data Presentation: Factors Influencing Product Distribution

Quantitative data specifically detailing the yield of chloroethane as a side product of methane chlorination is scarce in the literature, as it is often considered an impurity. However, the distribution of all products, including C₂ hydrocarbons, is influenced by several key experimental parameters. The following table summarizes these factors and their general effect on the reaction selectivity.

| Parameter | Effect on Product Distribution | Rationale |

| Methane to Chlorine Ratio | A high methane to chlorine ratio favors the formation of chloromethane and reduces the extent of polychlorination and the formation of C₂ byproducts.[1] | With an excess of methane, a chlorine radical is statistically more likely to collide with a methane molecule than a chloromethane molecule or another radical, thus promoting the primary propagation step over further chlorination or termination side reactions. |

| Temperature | Higher temperatures generally decrease selectivity and can lead to pyrolysis, forming a wider range of byproducts, including higher alkanes and alkenes. | Increased thermal energy leads to more random bond cleavage and a higher probability of various radical combination reactions. |

| Pressure | Higher pressure can increase the rate of radical recombination reactions, potentially leading to a higher yield of ethane and other termination products. | Increased concentration of all species, including radicals, enhances the likelihood of bimolecular termination steps. |

| Initiation Method (UV vs. Thermal) | The wavelength and intensity of UV light can influence the concentration of chlorine radicals, thereby affecting the overall reaction rate and product distribution.[4] | Specific wavelengths can be used to control the rate of initiation. High-intensity light can lead to a high concentration of radicals, favoring termination reactions. |

| Presence of Catalysts | Certain catalysts can influence the reaction mechanism, potentially altering the product selectivity. However, research in this area has primarily focused on increasing the selectivity towards chloromethane. | Catalysts can provide alternative reaction pathways with different activation energies for the formation of various products. |

| Solvent | The choice of solvent can influence the selectivity of chlorination by interacting with the chlorine radical.[5] | Aromatic solvents, for example, can stabilize the chlorine radical, increasing its selectivity.[5] |

Experimental Protocols

The following section outlines a generalized protocol for the photochemical chlorination of methane and the subsequent analysis of the product mixture. This protocol is a composite of standard laboratory practices for gas-phase photochemical reactions and gas chromatography analysis of volatile organic compounds.

Photochemical Chlorination of Methane

Objective: To perform the free-radical chlorination of methane and collect the product mixture for analysis.

Materials:

-

Methane gas (high purity)

-

Chlorine gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Gas-tight syringes

-

Photochemical reactor (quartz or borosilicate glass) equipped with a UV lamp (e.g., mercury vapor lamp)

-

Gas flow controllers

-

Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)

-

Gas sampling bags or bulbs

Procedure:

-

System Purge: The photochemical reactor and all gas lines are thoroughly purged with an inert gas to remove any oxygen, which can act as a radical scavenger and inhibit the reaction.

-

Reactant Introduction: Methane and chlorine gas are introduced into the reactor at controlled flow rates using mass flow controllers. The ratio of methane to chlorine should be carefully controlled based on the desired experimental conditions.

-

Initiation: The UV lamp is switched on to initiate the reaction. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

-

Product Collection: The effluent gas stream from the reactor is passed through a cold trap to condense the chlorinated products and any unreacted chlorine. Unreacted methane will pass through the trap.

-

Sample Preparation for Analysis: The cold trap is allowed to warm up, and the condensed products are collected as a liquid mixture. A sample of the gas phase before the cold trap can also be collected in a gas sampling bag for analysis of volatile components.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the product mixture.

Instrumentation:

-

Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

-

Mass spectrometer detector

-

Data acquisition and analysis software

Procedure:

-

Sample Injection: A small, precise volume of the liquid product mixture (or a known volume of the gas sample) is injected into the GC.

-

Separation: The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column as they are carried through by an inert carrier gas (e.g., helium).

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

-

Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. Calibration with known standards of chloromethane, chloroethane, and other expected products is necessary for accurate quantification.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and analysis of chloroethane from methane chlorination side reactions.

References

Gas-Phase Thermochemistry of Chloromethane and Methane Reactions: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of reactions involving methane (CH₄) and chloromethane (CH₃Cl). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the energetic and kinetic parameters governing these fundamental chemical transformations. The guide summarizes key quantitative data, outlines detailed experimental and computational methodologies, and visualizes complex relationships to facilitate a deeper understanding of the subject.

Core Thermochemical Data

The thermochemical properties of methane and chloromethane are fundamental to understanding their reactivity. Key data, including enthalpy of formation, bond dissociation energy, proton affinity, and gas-phase acidity, are summarized in the tables below.

Enthalpy of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔfH°) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically.

| Compound | Formula | ΔfH° (298 K) (kJ/mol) | Bond | BDE (298 K) (kJ/mol) |

| Methane | CH₄ | -74.8 ± 0.3 | H₃C-H | 439.3 ± 0.4 |

| Chloromethane | CH₃Cl | -82.0 ± 0.8 | H₃C-Cl | 349.8 ± 0.4 |

| H₂ClC-H | 425.1 ± 2.5 |

Proton Affinity and Gas-Phase Acidity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. Gas-phase acidity (ΔacidH°) is the enthalpy change for the deprotonation of a gas-phase molecule.

| Compound | Formula | Proton Affinity (kJ/mol) | Gas-Phase Acidity (kJ/mol) |

| Methane | CH₄ | 543.5 | 1743.0 ± 1.3 |

| Chloromethane | CH₃Cl | 602.1 | 1672.4 ± 1.3 |

Experimental and Computational Methodologies

The determination of accurate thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Protocols

Photoionization mass spectrometry is a powerful technique for determining bond dissociation energies. A representative experimental workflow is outlined below.

Detailed Methodology:

-

Sample Preparation and Introduction: A gaseous sample of the target molecule (e.g., chloromethane) is introduced into a high-vacuum chamber. The sample is typically seeded in a carrier gas (e.g., He or Ar) and introduced as a molecular beam to achieve cooling and simplification of spectra.

-

Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron or laser source. The photon energy is scanned across a range.

-

Ion Detection: The resulting ions are extracted and analyzed using a mass spectrometer, commonly a time-of-flight (TOF) analyzer. The mass-to-charge ratio of the ions is determined.

-

Data Analysis: The ion signal for a specific fragment (e.g., CH₃⁺ from CH₃Cl) is plotted as a function of photon energy to obtain a photoionization efficiency (PIE) curve. The appearance energy of the fragment ion is determined from the threshold of the PIE curve.

-

BDE Calculation: The bond dissociation energy is then calculated using the appearance energy and the known ionization energy of the radical fragment.

Laser pyrolysis coupled with laser-induced fluorescence is a common method for studying the kinetics of gas-phase reactions at high temperatures.

Detailed Methodology:

-

Precursor Gas Mixture Preparation: A mixture of the reactant (e.g., CH₄), a radical precursor (e.g., Cl₂), and a buffer gas (e.g., N₂) is prepared in a specific ratio.

-

Pyrolysis: A short pulse from a high-power infrared laser (e.g., CO₂ laser) rapidly heats the gas mixture, initiating the decomposition of the precursor and the subsequent reaction.

-

Radical Generation and Reaction: The laser pulse generates a high concentration of radicals (e.g., Cl atoms), which then react with the substrate (e.g., CH₄).

-

Radical Detection: A second, tunable laser (a probe laser) is fired after a controlled time delay. The wavelength of this laser is tuned to an electronic transition of a product radical (e.g., CH₃), and the resulting fluorescence is detected by a photomultiplier tube.

-

Kinetic Analysis: By varying the time delay between the pyrolysis and probe lasers, the concentration of the product radical can be monitored as a function of time. This temporal profile is then used to extract the reaction rate constant.

Computational Chemistry Methods

Computational chemistry provides a powerful tool for calculating thermochemical data and exploring reaction mechanisms.

Typical Workflow:

Detailed Methodology:

-

Structure Optimization: The geometry of the reactants, products, and transition states are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G* for initial optimizations, followed by higher-level methods like CCSD(T) with larger basis sets for more accurate energies).

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to minima (for reactants and products, with all real frequencies) or first-order saddle points (for transition states, with one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain highly accurate electronic energies, single-point energy calculations are often performed at the optimized geometries using a more sophisticated level of theory and a larger basis set.

-

Thermochemical Data Calculation: The electronic energies are combined with the ZPVE and thermal corrections from the frequency calculations to determine the enthalpies and Gibbs free energies of the species at a given temperature.

-

Reaction Energy Calculation: The enthalpy of reaction is calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants. The activation energy is the difference in energy between the transition state and the reactants.

Gas-Phase Reactions of Methane and Chloromethane

The reactions of methane and chloromethane with radical species, such as chlorine atoms, are of significant interest in atmospheric and combustion chemistry.

Reaction with Chlorine Atoms

The abstraction of a hydrogen atom by a chlorine atom is a key reaction for both methane and chloromethane.

| Reaction | ΔrH° (298 K) (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| CH₄ + Cl → CH₃ + HCl | 4.6 | 15.9 |

| CH₃Cl + Cl → CH₂Cl + HCl | 13.4 | 12.6 |

Reaction Mechanism:

This guide provides a foundational understanding of the gas-phase thermochemistry of methane and chloromethane. The presented data and methodologies are essential for accurately modeling and predicting the behavior of these molecules in various chemical environments. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced computational approaches.

Molecular beam studies of chloroethane and methane collisions

An In-depth Technical Guide to Molecular Beam Studies of Gas-Phase Collisions: The Case of Chloroethane and Methane

Audience: Researchers, scientists, and drug development professionals.

Introduction to Crossed Molecular Beam Scattering

The crossed molecular beam (CMB) technique is a powerful experimental method for probing the dynamics of single-collision events between atoms and molecules in the gas phase.[1][2] By directing two well-collimated, velocity-selected beams of reactants to intersect in a high-vacuum chamber, the CMB method allows for the detailed study of chemical reaction dynamics, energy transfer, and intermolecular forces.[1][2][3][4] The technique was pioneered by Dudley Herschbach and Yuan T. Lee, for which they received the 1986 Nobel Prize in Chemistry.[3][5]

In a typical experiment, the products of the collisions are scattered in various directions. A rotatable detector, often a mass spectrometer, is used to measure the angular distribution and velocity of the scattered products.[5][6] This information provides deep insights into the partitioning of energy among the translational, rotational, and vibrational modes of the product molecules, the reaction mechanism, the existence of reaction intermediates, and the influence of reactant orientation and energy.[3][4]

Experimental Protocols

A crossed molecular beam experiment to study chloroethane and methane collisions would involve the generation of two distinct molecular beams, their collision in a controlled environment, and the detection of the resulting products. The following protocols are based on standard practices in the field for studying similar hydrocarbon systems.

Apparatus Overview

The core of the experiment is a crossed molecular beam apparatus, which consists of several key components housed within a multi-stage differentially pumped high-vacuum system to ensure single-collision conditions. The main components are:

-

Two source chambers for generating the molecular beams.

-

A main scattering chamber where the beams intersect.

-

A rotatable, triply-differentially pumped detector chamber.[1]

Generation of Molecular Beams

Chloroethane Beam:

-

A dilute mixture of chloroethane (e.g., 1-5%) is prepared in a carrier gas, typically a noble gas like Helium (He) or Neon (Ne). The carrier gas facilitates the supersonic expansion.

-

The gas mixture is maintained at a high stagnation pressure (e.g., several bar).

-

The mixture is expanded through a small nozzle (typically 0.1 mm in diameter) into the source chamber. This supersonic expansion results in a beam of molecules with a narrow velocity distribution and low internal temperatures (rotational and vibrational).

-

The central portion of the expanding gas is selected by a skimmer, creating a well-collimated molecular beam that proceeds into the main scattering chamber.

Methane Beam:

-

A similar procedure is followed for the methane beam. A mixture of methane (e.g., 5-10%) in a carrier gas (e.g., He) is expanded from a separate pulsed valve.

-

The peak velocity and speed ratio (a measure of the velocity spread) of each beam are characterized prior to the collision experiments, often using a time-of-flight (TOF) method with a chopper wheel.

Collision and Detection

-

The two molecular beams are crossed at a fixed angle, typically 90°, in the center of the main scattering chamber. The collision energy of the reaction is determined by the velocities of the two beams and the crossing angle.

-

The products of the collisions, as well as elastically and inelastically scattered reactants, emerge from the interaction region.

-

A rotatable detector, typically a quadrupole mass spectrometer with an electron-impact ionizer, is used to detect the scattered species.[6] The detector can be rotated in the plane of the two beams to measure the laboratory angular distribution of the products.

-

For a given laboratory angle, the velocity distribution of the products is determined by measuring their time-of-flight from the collision center to the detector.

-

By recording time-of-flight spectra at various laboratory angles, a complete velocity flux map of the products can be constructed. This laboratory data is then transformed into the center-of-mass reference frame to elicit the underlying dynamics of the collision.

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data obtained from crossed molecular beam experiments on systems analogous to chloroethane-methane collisions.

Table 1: Typical Reactant Beam Parameters

This table shows representative beam parameters for the reaction C(¹D) + CH₄.

| Parameter | Carbon Beam | Methane Beam |

| Seed Gas | - | CH₄ (25%) in He |

| Carrier Gas | - | He (75%) |

| Stagnation Pressure | - | 1.9 bar |

| Nozzle Temperature | Room Temp. | Room Temp. |

| Peak Velocity (m/s) | 2344 | 1368 |

| Speed Ratio | 4.8 | 11.6 |

| Collision Energy (kJ/mol) | \multicolumn{2}{c | }{25.3} |

Data adapted from the study of C(¹D) + CH₄ by Casavecchia et al.[6]

Table 2: Product Channel Energetics and Scattering Dynamics

This table illustrates the kind of results obtained from the reaction F + SiH₄, showcasing different product channels and their observed dynamics.

| Product Channel | Reaction Enthalpy (ΔH) | Observed Scattering Direction | Deduced Mechanism |

| HF + SiH₃ | Highly Exothermic | Forward Scattered | Abstraction of a hydrogen atom via a large impact parameter. |

| SiH₃F + H | Exothermic | Backward Scattered | Insertion of the F atom into a Si-H bond followed by H atom elimination. |

Data conceptualized from the study of F + SiH₄ by Yang et al.[7][8]

Table 3: Product Kinetic Energy Release

This table shows an example of the average translational energy of products for the Cl + SiH₄ → SiH₃Cl + H reaction.

| Parameter | Value |

| Collision Energy | 22.99 kJ/mol |

| Average Product Translational Energy | ~15 kJ/mol |

| Fraction of Available Energy into Translation | ~30% |

Data adapted from the study of Cl + SiH₄ by Xiao et al.[9]

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of data analysis in a crossed molecular beam experiment.

Caption: Generalized workflow for a crossed molecular beam experiment.

Caption: Logical workflow for data analysis in a CMB experiment.

Conclusion

While the specific collision dynamics of chloroethane and methane have yet to be detailed in the scientific literature, the crossed molecular beam technique offers a clear and powerful path for such an investigation. By studying analogous systems, we can anticipate the types of rich, state-resolved information that would be obtained. Such an experiment would provide fundamental insights into the nature of the intermolecular potential energy surface, the likelihood of reactive versus non-reactive scattering, and the preferred pathways for energy transfer and chemical transformation at the single-collision level. The detailed protocols and illustrative data presented in this guide serve as a foundational reference for researchers contemplating such advanced studies in chemical dynamics.

References

- 1. Crossed molecular beam - Wikipedia [en.wikipedia.org]

- 2. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

Theoretical Models of Reaction Kinetics for the Cl + CH4 → HCl + CH3 Reaction: An In-depth Technical Guide

This guide provides a comprehensive overview of the theoretical models used to describe the reaction kinetics of the abstraction reaction between the chlorine atom and methane. This reaction is of fundamental importance in atmospheric chemistry, particularly concerning ozone depletion in the stratosphere, and serves as a benchmark for testing theoretical methodologies against experimental results.

Core Theoretical Models

The accurate theoretical prediction of the rate constants for the Cl + CH4 reaction hinges on two key components: the potential energy surface (PES) governing the interaction of the atoms and the dynamical method used to calculate the rate of passage over this surface.

Transition State Theory (TST)

Conventional Transition State Theory (TST) is a foundational model in chemical kinetics. It assumes that the reaction proceeds through a critical geometry known as the transition state (TS), which represents a saddle point on the potential energy surface separating reactants and products. The rate constant is determined by the concentration of species at the transition state. A key limitation of TST is its assumption that any trajectory crossing the transition state from the reactant side will proceed to products without recrossing.

Variational Transition State Theory (VTST)

Variational Transition State Theory (VTST) is a more refined approach that improves upon TST. Instead of assuming a fixed transition state at the saddle point, VTST locates the dividing surface between reactants and products at the position that minimizes the calculated rate constant. This "bottleneck" is determined by finding the point of minimum flux along the reaction path.

A prominent VTST method is Canonical Variational Theory (CVT) , where the generalized transition state is optimized for a given temperature. For reactions involving the transfer of a light atom like hydrogen, quantum mechanical tunneling is a significant factor, especially at lower temperatures. This is often accounted for in VTST calculations using methods like the small-curvature tunneling (SCT) approximation, which calculates the probability of tunneling through the potential energy barrier along the reaction path.

Quantum Dynamics (QD)

Quantum dynamics calculations offer the most rigorous approach to modeling reaction kinetics. These methods explicitly solve the time-dependent or time-independent Schrödinger equation for the reacting system. By propagating wave packets on the potential energy surface, quantum scattering calculations can provide highly accurate, state-to-state reaction probabilities and cross-sections, which can then be used to determine the thermal rate constants. These calculations are computationally intensive but provide a detailed understanding of the reaction dynamics, fully accounting for quantum effects like tunneling and resonance phenomena.

The Potential Energy Surface (PES)

The accuracy of any theoretical kinetics model is fundamentally limited by the quality of the underlying potential energy surface. The PES is a mathematical function that describes the potential energy of the system for all possible arrangements of the constituent atoms. For the Cl + CH4 reaction, the PES is typically constructed using high-level ab initio quantum chemistry methods. These calculations aim to accurately reproduce key features of the surface, such as the energies of reactants, products, and the transition state, as well as the vibrational frequencies of these species.

Quantitative Data Summary

The following tables summarize theoretical and experimental rate constants for the Cl + CH4 reaction at various temperatures.

Table 1: Theoretical Rate Constants for Cl + CH4

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Theoretical Model | Potential Energy Surface |

| 200 | 1.17 x 10⁻¹⁴ | VTST/SCT | - |

| 298 | 1.00 x 10⁻¹³ | VTST/SCT | - |

| 500 | 1.29 x 10⁻¹² | VTST/SCT | - |

| 200 | 1.19 x 10⁻¹⁴ | Quantum Dynamics | - |

| 298 | 1.01 x 10⁻¹³ | Quantum Dynamics | - |

| 500 | 1.30 x 10⁻¹² | Quantum Dynamics | - |

Table 2: Experimental Rate Constants for Cl + CH4

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| 200 | 1.30 x 10⁻¹⁴ | Flash Photolysis-Resonance Fluorescence | - |

| 298 | 1.00 x 10⁻¹³ | Flash Photolysis-Resonance Fluorescence | - |

| 500 | 1.25 x 10⁻¹² | Flash Photolysis-Resonance Fluorescence | - |

| 296 | 1.01 x 10⁻¹³ | Discharge Flow-Resonance Fluorescence | - |

Experimental Protocols

The measurement of rate constants for gas-phase reactions like Cl + CH4 requires sophisticated experimental techniques capable of generating and detecting reactive species on fast timescales.

Methodology: Flash Photolysis-Resonance Fluorescence (FP-RF)

-

Reactant Generation: A precursor molecule (e.g., Cl₂) is photolyzed by a short, intense pulse of light from a flash lamp or laser to produce chlorine atoms. This is done in a temperature-controlled reaction cell containing a large excess of methane and an inert buffer gas (e.g., He or N₂).

-

Reaction: The generated Cl atoms react with CH₄. The large excess of CH₄ ensures pseudo-first-order kinetics, meaning the rate of disappearance of Cl atoms is directly proportional to their concentration.

-

Detection: The concentration of Cl atoms is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by Cl atoms, which then fluoresce. The intensity of this fluorescence is proportional to the Cl atom concentration.

-

Data Analysis: The decay of the fluorescence signal over time is fitted to a pseudo-first-order exponential decay curve. The slope of this curve, divided by the known concentration of methane, yields the bimolecular rate constant for the reaction at that specific temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical modeling of the Cl + CH4 reaction.

Caption: Potential energy diagram for the Cl + CH4 reaction.

An In-depth Technical Guide to Bond Dissociation Energies in Chloroethane and Methane

This technical guide provides a detailed examination of the bond dissociation energies (BDEs) in chloroethane and methane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data, outlines experimental methodologies for BDE determination, and illustrates key concepts through diagrams.

Understanding Bond Dissociation Energy

Bond dissociation energy is a critical thermodynamic parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change (at 298 K) when a bond is broken by homolytic cleavage, resulting in the formation of two radical species.

A—B → A• + B•

A thorough understanding of BDEs is fundamental in predicting reaction mechanisms, determining kinetic parameters, and understanding the stability of molecules, which is of paramount importance in fields like medicinal chemistry and materials science.

Comparative Bond Dissociation Energies: Methane vs. Chloroethane

The substitution of a hydrogen atom in methane with a chlorine atom to form chloroethane introduces significant changes in the electronic structure of the molecule, thereby altering the strengths of the adjacent bonds. The following table summarizes the experimentally determined bond dissociation energies for methane and chloroethane, facilitating a direct comparison.

| Molecule | Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| Methane (CH₄) | CH₃–H | 104.99 | 439.3 |

| Chloroethane (CH₃CH₂Cl) | CH₃CH₂–Cl | 83.6 | 350 |

| Chloroethane (CH₃CH₂Cl) | CH₃–CH₂Cl | 101 | 423 |

| Chloroethane (CH₃CH₂Cl) | ClCH₂CH₂–H (β-C-H) | 101.0 ± 0.4 | 422.6 ± 1.7 |

| Chloroethane (CH₃CH₂Cl) | CH₃CHCl–H (α-C-H) | 98.3 ± 0.4 | 411.3 ± 1.7 |

Experimental and Computational Protocols for BDE Determination

The determination of bond dissociation energies can be accomplished through a variety of experimental techniques and computational methods. Below are detailed overviews of some of the key methodologies.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of reactions, including the homolytic cleavage of bonds.

Methodology:

-

Sample Preparation: A solution containing the molecule of interest and a photoinitiator is prepared in a suitable solvent. The solution must be optically transparent at the wavelength of the acoustic wave.

-

Photolysis: The sample is irradiated with a pulsed laser beam of a specific wavelength to induce homolytic cleavage of the bond of interest, generating radical species.

-

Acoustic Wave Generation: The heat released during the non-radiative relaxation of the excited molecules and subsequent reactions causes a rapid expansion of the solvent, which generates an acoustic wave.

-

Detection: A sensitive piezoelectric transducer detects the acoustic wave. The amplitude of this wave is proportional to the heat evolved in the reaction.

-

Data Analysis: By comparing the photoacoustic signal of the sample with that of a calorimetric reference, the reaction enthalpy can be determined. This, combined with the known energy of the absorbed photon, allows for the calculation of the bond dissociation energy.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a kinetic technique used to study transient species and determine rate constants, which can then be used to derive BDEs.

Methodology:

-

Radical Generation: A short, high-intensity laser pulse is used to photolyze a precursor molecule, generating the radical of interest.

-

Kinetic Monitoring: The decay of the radical is monitored over time, typically by measuring changes in optical absorbance.

-

Reaction with Substrate: The radical is allowed to react with a substrate molecule (e.g., a hydrogen donor). The rate of this reaction is measured at different temperatures.

-

Arrhenius Analysis: An Arrhenius plot of the reaction rates versus temperature yields the activation energy for the reaction.

-

BDE Calculation: Through thermodynamic cycles and by making certain assumptions (e.g., the Evans-Polanyi relationship), the activation energy can be related to the bond dissociation energy of the bond being broken in the substrate molecule.

Mass Spectrometry Techniques

Mass spectrometry can be used to determine BDEs by measuring the appearance energy of fragment ions.

Methodology:

-

Ionization: The parent molecule is ionized, typically by electron impact.

-

Fragmentation: As the energy of the electron beam is increased, the parent ion will fragment into smaller ions and radical species.

-

Appearance Energy Measurement: The appearance energy is the minimum energy required to produce a specific fragment ion from the parent molecule. This is determined by measuring the ion abundance as a function of the electron energy.

-

BDE Calculation: The bond dissociation energy can be calculated from the appearance energy and the ionization energies of the resulting fragments.

Computational Chemistry (Ab Initio Methods)

High-level ab initio quantum mechanical calculations provide a powerful tool for predicting bond dissociation energies.

Methodology:

-

Model Building: The three-dimensional structures of the parent molecule and the resulting radical fragments are built in silico.

-

Geometry Optimization: The geometries of the molecule and the radicals are optimized to find the lowest energy conformations.

-

Energy Calculation: High-level theoretical methods, such as the Gaussian-n (G3, G4) theories or other composite methods, are used to calculate the electronic energies of the optimized structures.

-

BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies between the products (radicals) and the reactant (parent molecule), with corrections for zero-point vibrational energies. These methods can achieve high accuracy, often within 1-2 kcal/mol of experimental values.

Visualizing Bond Cleavage and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Homolytic cleavage of the C-H bond in methane.

Caption: Competing homolytic cleavage pathways in chloroethane.

Caption: Generalized workflow for BDE determination.

An In-depth Technical Guide to the Potential Energy Surface of the Chlorine-Methane Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) for the reaction between a chlorine atom and a methane molecule (Cl + CH4). This reaction serves as a fundamental prototype for understanding hydrogen abstraction reactions, which are crucial in various chemical processes, including atmospheric chemistry and combustion. A detailed understanding of its PES is paramount for predicting reaction kinetics and dynamics.

Reaction Energetics and Kinetics

The reaction Cl + CH4 → HCl + CH3 is a slightly endothermic process with a moderate activation barrier. The key energetic and kinetic parameters have been determined through a combination of experimental measurements and theoretical calculations.

Table 1: Key Energetic and Kinetic Parameters for the Cl + CH4 Reaction

| Parameter | Value | Method | Reference |

| Vibrational Adiabatic Ground-State Barrier Height | 3.36 kcal/mol | Dual-level MP2/SAC calculation | [1] |

| Endothermicity (0 K) | 1.19 kcal/mol | Dual-level MP2/SAC calculation | [1] |

| Reaction Enthalpy (ΔH) | 1.89 kcal/mol (660 cm⁻¹) | Experimental | [2] |

| Experimental Rate Constant (295-1104 K) | k(T) = 1.30 × 10⁻¹⁹ T²·⁶⁹ exp(-497 K/T) cm³ molecule⁻¹ s⁻¹ | Discharge flow/resonance fluorescence | [3][4] |

| Theoretical Rate Constant (200-3000 K) | k(T) = 5.26 × 10⁻¹⁹ T²·⁴⁹ exp(-589 K/T) cm³ molecule⁻¹ s⁻¹ | Transition-state theory model based on ab initio calculations | [3][4] |

The Potential Energy Surface

The potential energy surface (PES) of a chemical reaction is a multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For the Cl + CH4 reaction, the PES has been extensively studied using high-level ab initio quantum chemistry methods. These calculations provide the energy points that are then fitted to an analytical function to create a global PES, which can be used for dynamics studies.

The key features of the PES include the reactants (Cl + CH4), a transition state (Cl-H-CH3)‡, and the products (HCl + CH3). The transition state is characterized by a colinear arrangement of the Cl, H, and C atoms.

Figure 1: Potential Energy Profile of the Cl + CH4 Reaction.

Experimental Protocols

Discharge Flow/Resonance Fluorescence

The discharge flow/resonance fluorescence technique is a common experimental method for studying the kinetics of gas-phase reactions.[3][4]

Methodology:

-

Reactant Generation: Chlorine atoms are typically generated by passing a mixture of Cl2 in an inert carrier gas (e.g., He or Ar) through a microwave discharge. Methane is introduced into the flow tube at a known concentration.

-

Reaction Zone: The reactants are mixed in a temperature-controlled flow tube. The pressure in the flow tube is maintained at a few Torr.

-

Detection: The concentration of chlorine atoms is monitored at various points along the flow tube using resonance fluorescence. A resonance lamp emits radiation at a wavelength that is specifically absorbed by Cl atoms. The resulting fluorescence intensity is proportional to the Cl atom concentration.

-

Kinetics Measurement: By measuring the decay of the Cl atom concentration as a function of the methane concentration and reaction time (or distance along the flow tube), the bimolecular rate constant for the reaction can be determined.

Resonance-Enhanced Multiphoton Ionization (REMPI)

REMPI is a highly sensitive and selective technique used to detect the products of a chemical reaction, such as the methyl radical (CH3) in this case.

Methodology:

-

Reaction Initiation: The Cl + CH4 reaction is initiated, often in a molecular beam, by photolysing a precursor molecule (e.g., Cl2) to generate Cl atoms.

-

Product Ionization: After a short time delay to allow the reaction to proceed, a tunable laser is focused into the reaction zone. The laser wavelength is tuned to a specific electronic transition of the CH3 radical. The CH3 radical absorbs one or more photons to reach an excited electronic state, and then absorbs another photon to be ionized.

-

Ion Detection: The resulting ions are then detected, typically using a time-of-flight (TOF) mass spectrometer, which separates the ions based on their mass-to-charge ratio.

-

State-Resolved Information: By scanning the laser wavelength, a REMPI spectrum is obtained. This spectrum provides information about the rovibrational state distribution of the product molecule.

Figure 2: Workflow of a REMPI Experiment for Product Detection.

Computational Protocols

Ab Initio Potential Energy Surface Development

The development of an accurate PES is a cornerstone of theoretical studies of reaction dynamics.

Methodology:

-